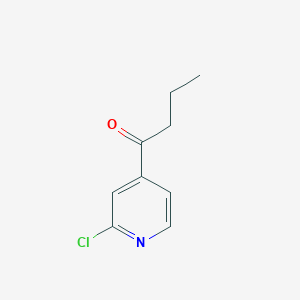

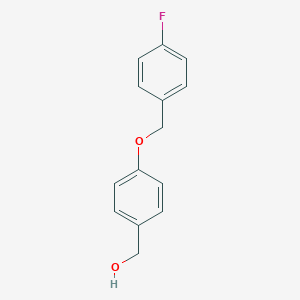

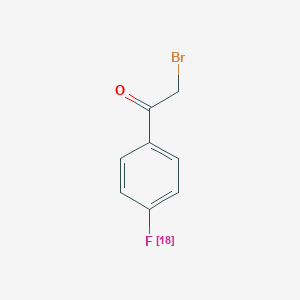

![molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 2068-89-5](/img/structure/B46612.png)

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

説明

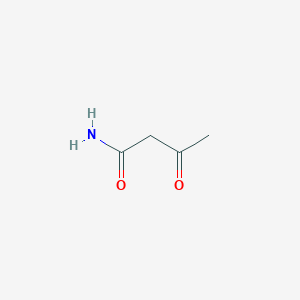

This compound, also known as Inositol triphosphate or myo-Inositol 1,4,5-trisphosphate, is an inositol phosphate . It has a molecular formula of C6H15O15P3 and a molecular weight of 420.10 g/mol . The IUPAC name is [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate .

Molecular Structure Analysis

The compound has a complex structure with multiple stereocenters. The InChI string isInChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 . The canonical SMILES is C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O and the isomeric SMILES is [C@@H]1(C@H(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.10 g/mol . It has 9 hydrogen bond donors and 15 hydrogen bond acceptors . The exact mass is 419.96238076 g/mol . The compound has a complexity of 574 .科学的研究の応用

Application in Cellular Biology

Inositol 1,4,5-trisphosphate (InsP3)

plays a crucial role in various cellular processes . It acts as a secondary messenger mediating Ca2+ release from the endoplasmic reticulum . This is vital for various cellular functions such as apoptosis, mRNA export, DNA repair, embryogenesis, stress response, membrane trafficking, and gene expression .

The cellular synthesis of InsPs is catalyzed by different InsP kinases, with inositol polyphosphate kinase (IPK) representing the most characterized one . Mammalian and Human IP3Ks catalyze a single reaction that specifically phosphorylates inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4) .

Application in Biochemical Research

Inositol 1,4,5-trisphosphate (InsP3)

is used in biochemical research for the measurement of InsP3 in living cells . Improved versions of InsP3 sensors were created to follow intracellular InsP3 changes in single living cells and in cell populations .

These sensors are based on the ligand binding domain of the human type-I InsP3 receptor (InsP3R-LBD), but contain a mutation of either R265K or R269K to lower their InsP3 binding affinity . Tagging the InsP3R-LBD with N-terminal Cerulean and C-terminal Venus allowed measurement of InsP3 in single-cell FRET experiments .

Application in Evolutionary Biology

Inositol 1,4,5-trisphosphate 3-kinase (IP3K)

, a member of InsP kinase, plays important regulation roles in InsPs metabolism . It specifically phosphorylates inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4) in animal cells .

A total of 104 and 31 IP3K orthologues were identified across 57 plant genomes and 13 animal genomes, respectively . Phylogenetic analyses indicate that IP3K originated in the common ancestor before the divergence of fungi, plants, and animals . In most plants and animals, IP3K maintained low-copy numbers suggesting functional conservation during plant and animal evolution .

Application in Neuroscience

Inositol 1,4,5-trisphosphate (InsP3)

plays a significant role in the neuroscience field. It acts as a secondary messenger in neurons and is involved in the release of calcium from intracellular stores . This release is crucial for neuronal signaling, synaptic plasticity, and memory formation .

The production of InsP3 in neurons is typically triggered by the activation of G-protein coupled receptors (GPCRs) that stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce InsP3 . The produced InsP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of calcium ions into the cytoplasm .

Application in Cancer Research

Inositol 1,4,5-trisphosphate (InsP3)

is also used in cancer research . Abnormalities in the InsP3 signaling pathway have been linked to various types of cancers . For instance, overexpression of the InsP3 receptor has been observed in several cancer types, leading to an increase in intracellular calcium levels and promoting cell proliferation .

Research in this area typically involves the use of molecular biology techniques to manipulate the expression levels of key proteins in the InsP3 signaling pathway. The effects of these manipulations on cancer cell proliferation, survival, and migration are then assessed using a variety of assays .

Application in Genetic Research

Inositol 1,4,5-trisphosphate (InsP3)

has applications in genetic research . The genes encoding the enzymes involved in the synthesis and degradation of InsP3, as well as its receptor, have been identified and characterized in various organisms .

These genes can be manipulated using genetic engineering techniques to study the roles of InsP3 in various biological processes. For example, knockout or overexpression of these genes can provide insights into the effects of altered InsP3 signaling on cellular function .

Application in Molecular Biology

Inositol 1,4,5-trisphosphate (InsP3)

is used in molecular biology to study the function of the InsP3 receptor . The InsP3 receptor is a calcium channel located on the membrane of the endoplasmic reticulum . By manipulating the levels of InsP3 in cells, researchers can study the effects on calcium signaling and other downstream processes .

The methods used in these studies typically involve the use of molecular biology techniques to manipulate the levels of InsP3 in cells. This can be achieved by overexpressing or inhibiting the enzymes involved in the synthesis or degradation of InsP3 .

Application in Pharmacology

Inositol 1,4,5-trisphosphate (InsP3)

has applications in pharmacology . It is involved in the signaling pathways of many hormones and neurotransmitters . Therefore, drugs that modulate the levels of InsP3 or its receptor could potentially be used to treat a variety of diseases .

Research in this area typically involves the use of cell-based assays to test the effects of different drugs on InsP3 signaling. The results of these assays can then be used to guide the development of new therapeutic agents .

Application in Biotechnology

Inositol 1,4,5-trisphosphate (InsP3)

is used in biotechnology for the development of biosensors . These biosensors are designed to detect changes in the levels of InsP3 in living cells . This can provide valuable information about cellular signaling pathways, which can be used in drug discovery and other areas of research .

The development of these biosensors typically involves the use of genetic engineering techniques to incorporate the InsP3 binding domain of the InsP3 receptor into a fluorescent protein . The resulting biosensor can then be introduced into cells, where it will fluoresce in response to changes in the levels of InsP3 .

特性

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015822 | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

CAS RN |

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0 | |

| Record name | L-myo-Inositol 1,4,5-trisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,4,5-triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88269-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,3,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,4,5-tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

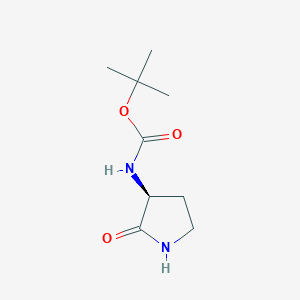

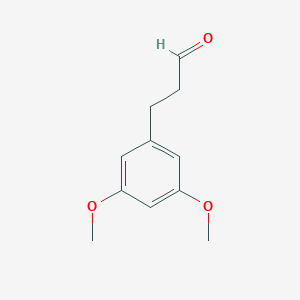

![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)